molecular formula C15H13ClN2O3 B5594157 4-[2-(3-Chlorophenoxy)acetamido]benzamide

4-[2-(3-Chlorophenoxy)acetamido]benzamide

Cat. No.: B5594157
M. Wt: 304.73 g/mol
InChI Key: HBTAEUXSAIIIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(3-Chlorophenoxy)acetamido]benzamide is a benzamide derivative characterized by a 3-chlorophenoxyacetamido substituent attached to the benzamide core. This compound shares structural similarities with pharmacologically active benzamides, which are often explored for kinase inhibition (e.g., VEGFR-2) or apoptosis induction . Its molecular formula is C₁₅H₁₂ClN₂O₃, with a molecular weight of 316.72 g/mol.

Properties

IUPAC Name

4-[[2-(3-chlorophenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-11-2-1-3-13(8-11)21-9-14(19)18-12-6-4-10(5-7-12)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTAEUXSAIIIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Chlorophenoxy)acetamido]benzamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-chlorophenoxyacetic acid: This is achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 3-chlorophenoxyacetyl chloride: The 3-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Acylation of 4-aminobenzamide: The 3-chlorophenoxyacetyl chloride is reacted with 4-aminobenzamide in the presence of a base like pyridine to form 4-[2-(3-chlorophenoxy)acetamido]benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Chlorophenoxy)acetamido]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 3-chlorophenoxyacetic acid and 4-aminobenzamide.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

4-[2-(3-Chlorophenoxy)acetamido]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(3-Chlorophenoxy)acetamido]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain ion channels, such as TMEM206, by binding to specific sites on the protein and blocking ion conduction. This inhibition can affect various cellular processes, including cell volume regulation and signal transduction pathways.

Comparison with Similar Compounds

Substituent Effects and Functional Group Variations

The target compound differs from analogs in the nature and position of substituents:

  • Chlorine Position: The 3-chlorophenoxy group contrasts with 4-chlorophenyl derivatives (e.g., 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide), where para-substitution may alter steric interactions and metabolic stability .
  • Electron-Withdrawing Groups : Compared to sulfonyl chloride derivatives (e.g., 4-Acetamido-3-chlorobenzenesulfonyl chloride, CAS 90071-24-0), the target compound’s benzamide and acetamido groups favor hydrogen bonding over electrophilic reactivity .

Spectroscopic Data Comparison

Key spectral features of analogous compounds are summarized below:

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Aromatic Protons, δ ppm) Mass (Molecular Ion, m/z)
4-[2-(3-Chlorophenoxy)acetamido]benzamide (Inferred) ~1680–1700 7.2–8.1 (multiplet, aromatic) 316 (M⁺)
8e () 1685 7.5–8.3 (multiplet) 541 (M⁺)
4-(2-((4-Cyanophenyl)amino)acetamido)benzamide 1678 7.4–7.9 (multiplet) 294 (M⁺)

Notes:

  • The target compound’s IR carbonyl stretch aligns with benzamide derivatives (~1680 cm⁻¹).
  • Aromatic proton shifts in ¹H NMR are influenced by the electron-withdrawing 3-chloro group, causing downfield shifts compared to methyl-substituted analogs (e.g., 8f in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.